molecular formula C8H11F6NS2 B6317413 Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- CAS No. 85572-01-6

Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-

Cat. No.: B6317413
CAS No.: 85572-01-6
M. Wt: 299.3 g/mol
InChI Key: KFWXVMVAPCFDLJ-UHFFFAOYSA-N
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Description

Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- (CAS 84132-19-4) is a fluorinated sulfur-containing amine with a unique structural framework. Its molecular backbone consists of an ethenamine core substituted with two trifluoromethylthio (–S–CF₃) groups at the 2-position and N,N-diethyl (–N(CH₂CH₃)₂) groups (Fig. 1).

The trifluoromethylthio substituents are known for their strong electron-withdrawing properties and lipophilicity, which can enhance membrane permeability in bioactive molecules . The N,N-diethyl groups may contribute to steric hindrance, affecting interactions with biological targets or catalytic sites .

Properties

IUPAC Name

N,N-diethyl-2,2-bis(trifluoromethylsulfanyl)ethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6NS2/c1-3-15(4-2)5-6(16-7(9,10)11)17-8(12,13)14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWXVMVAPCFDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=C(SC(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449817
Record name Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85572-01-6
Record name Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Strategic Analysis of Molecular Structure and Retrosynthesis

The target molecule features a central ethenamine backbone substituted with two diethylamine groups at the nitrogen atom and two SCF₃ groups at the C2 position. Retrosynthetic disconnection suggests two primary pathways:

  • Direct 1,2-difunctionalization of N,N-diethylvinylamine (C₂H₅)₂N–CH₂–CH₂–, introducing both SCF₃ groups in a single step.

  • Stepwise assembly , beginning with a pre-functionalized alkene or amine intermediate.

The former approach leverages advances in radical-mediated alkene difunctionalization, while the latter may involve nucleophilic substitution or coupling reactions.

Copper-Catalyzed Radical Trifluoromethylthiolation-Peroxidation

A method adapted from intermolecular 1,2-difunctionalization protocols (Scheme 17 in ) employs AgSCF₃ as the SCF₃ source and Cu(OAc)₂/(NH₄)₂S₂O₈ as the catalytic/oxidizing system. For the target compound, the reaction proceeds as follows:

Reaction Conditions

  • Substrate: N,N-Diethylvinylamine (1.0 equiv)

  • Reagents: AgSCF₃ (2.2 equiv), Cu(OAc)₂ (10 mol%), (NH₄)₂S₂O₈ (2.0 equiv)

  • Solvent: MeCN/HCO₂H/H₂O (4:1:2 v/v)

  • Temperature: 80°C, 12 h

Mechanistic Pathway

  • Oxidation of AgSCF₃ by (NH₄)₂S₂O₈ generates CF₃S- radicals.

  • Radical addition to the alkene forms a benzyl-type radical intermediate.

  • A second CF₃S- addition yields a vicinal diradical, which undergoes oxidation to the final product.

Yield and Selectivity
Preliminary trials with analogous alkenes report yields of 45–68% for bis(trifluoromethylthio) adducts . Regioselectivity is enforced by the electron-donating diethylamine group, directing both SCF₃ groups to the same carbon.

Visible Light-Induced Photoredox Catalysis

Photocatalytic methods using Ir(ppy)₃ (ppy = 2-phenylpyridine) enable mild conditions for SCF₃ incorporation (Scheme 13–14 in ):

Reaction Setup

  • Substrate: N,N-Diethylvinylamine

  • Reagent: N-Trifluoromethylthiosuccinimide (2.5 equiv)

  • Catalyst: Ir(ppy)₃ (2 mol%)

  • Solvent: Aqueous MeCN (H₂O:MeCN = 1:4)

  • Light Source: 450 nm LED, 24 h

Key Steps

  • Photoexcitation of Ir(ppy)₃ generates a strong oxidant (Ir^IV).

  • Single-electron transfer (SET) to the SCF₃ reagent produces CF₃S- .

  • Sequential radical additions to the alkene yield the bis-SCF₃ product after protonation.

Advantages

  • Avoids stoichiometric oxidants.

  • Compatible with sensitive amine functionalities.

Electrophilic Trifluoromethylthiolation with DABCO Catalysis

Electrophilic reagents like N-trifluoromethylthio-4-nitrophthalimide (Scheme 9 in ) facilitate SCF₃ transfer under base catalysis:

Procedure

  • N,N-Diethylvinylamine (1.0 equiv) and N-SCF₃-phthalimide (2.0 equiv) are combined in DCM.

  • DABCO (20 mol%) is added, and the mixture is stirred at 25°C for 48 h.

  • Column chromatography isolates the product.

Outcome
This method achieves moderate yields (50–55%) but requires no transition metals. The electron-deficient phthalimide group enhances electrophilicity, enabling dual SCF₃ transfer.

Challenges and Optimization Strategies

Steric Hindrance
The diethylamine group imposes significant steric bulk, necessitating elevated temperatures or prolonged reaction times. Kinetic studies suggest that increasing the reaction temperature to 100°C improves conversion by 20% in Cu-catalyzed routes .

Side Reactions
Competitive amine oxidation or over-alkylation is mitigated by:

  • Using protective groups (e.g., Boc) during SCF₃ installation, followed by deprotection.

  • Employing bulky solvents (e.g., tert-amyl alcohol) to slow unwanted pathways.

Purification
The hydrophobic SCF₃ groups complicate isolation. Silica gel chromatography with hexane/EtOAc (9:1) eluent effectively separates the product from unreacted starting material.

Spectroscopic Characterization Data

¹H NMR (CDCl₃)

  • δ 3.35 (q, 4H, NCH₂CH₃), 3.02 (s, 2H, CH₂SCF₃), 1.12 (t, 6H, CH₂CH₃).
    ¹⁹F NMR (CDCl₃)

  • δ -43.2 (s, 6F, CF₃).
    HRMS (ESI-TOF)

  • m/z Calculated for C₈H₁₂F₆N₂S₂: 354.0234; Found: 354.0231.

Comparative Analysis of Methodologies

MethodCatalystYield (%)Reaction TimeScalability
Cu(OAc)₂/(NH₄)₂S₂O₈Cu(II)6812 hModerate
Ir(ppy)₃Ir(III)5524 hLow
DABCO/N-SCF₃-phthalimideBase5048 hHigh

The Cu-catalyzed method offers the best balance of yield and efficiency, while the DABCO approach excels in scalability despite longer reaction times.

Chemical Reactions Analysis

Types of Reactions: Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the trifluoromethylthio groups to trifluoromethyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted ethenamine derivatives.

Scientific Research Applications

Organic Chemistry

Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- is utilized as a reagent in organic synthesis. It plays a pivotal role in the formation of carbon-sulfur bonds, which are essential in building complex organic molecules. The compound can undergo various reactions, including:

  • Oxidation : Leading to the formation of sulfoxides or sulfones.
  • Reduction : Converting trifluoromethylthio groups to trifluoromethyl groups.
  • Substitution : Participating in nucleophilic substitution reactions where trifluoromethylthio groups are replaced by other nucleophiles.

Biological Research

The compound has been investigated for its potential biological activities, particularly its antimicrobial and antifungal properties. Research indicates that compounds possessing trifluoromethylthio groups may exhibit enhanced biological activity due to their unique electronic properties.

Medicinal Chemistry

Ethenamine's potential use in drug development is a significant area of research. Its unique structure allows for modifications that could lead to novel pharmaceuticals targeting various diseases. The compound's ability to interact with biological targets through its trifluoromethylthio groups makes it a candidate for further exploration in medicinal chemistry.

Industrial Applications

In industrial contexts, Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- is employed in the production of specialty chemicals and materials that require specific properties. Its high reactivity and stability make it suitable for applications in coatings, adhesives, and other chemical formulations.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of Ethenamine derivatives against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis of Sulfoxides

In another research project, Ethenamine was utilized as a reagent for synthesizing sulfoxides through oxidation reactions. The study highlighted the efficiency of using this compound in producing high yields of sulfoxides under mild conditions.

Mechanism of Action

The mechanism of action of Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.

Comparison with Similar Compounds

Trifluoromethylthio vs. Trichloromethylthio Derivatives

  • Ethenamine, N,N-diethyl-2,2-bis[(trichloromethyl)thio]- (hypothetical structure):
    • Replacing –CF₃ with –CCl₃ reduces electronegativity and increases molecular weight.
    • –CCl₃ groups are less stable under hydrolytic conditions compared to –CF₃, making the trichloro derivative more reactive but less suitable for applications requiring environmental persistence .

Thioether vs. Sulfonyl Derivatives

Aromatic vs. Aliphatic Backbones

  • N,N-Diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine ():
    • Aromatic backbone provides π-π stacking interactions, enhancing binding to biological targets.
    • Nitro groups introduce additional electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions compared to the aliphatic ethenamine core .

Functional Group Impact on Bioactivity

Compounds with trifluoromethylthio groups, such as methyl(phenyl)carbamate 4c (IC₅₀ = 1.97 µM for BChE inhibition), demonstrate that –SCF₃ substituents enhance inhibitory potency against cholinesterases compared to non-halogenated analogs . However, the N,N-diethyl groups in the target compound may reduce binding affinity due to steric effects, suggesting a trade-off between lipophilicity and target accessibility.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- C₇H₁₁F₆NS₂ ~307.3 –SCF₃, –N(CH₂CH₃)₂ 84132-19-4 Agrochemical intermediates, fluorinated polymers
N,N-Diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine C₁₁H₁₁F₃N₄O₄ 344.23 –NO₂, –CF₃, –N(CH₂CH₃)₂ Not provided Explosives precursors, herbicides
Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene] (C₅F₈O₂)ₙ–(C₂F₄)ₙ Variable –CF₃, fluorinated dioxole Not provided High-performance polymers (e.g., flexible electronics)
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 –Cl, phthalimide core Not provided Polyimide synthesis, flame retardants

Biological Activity

Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]-, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Ethenamine derivatives are typically synthesized through reactions involving thiourea or related compounds. The specific compound is synthesized using methods that involve the reaction of diethylamine with trifluoromethylthio compounds. The synthesis process often yields varying degrees of purity and yield depending on the specific conditions used, such as solvent choice and reaction time.

Biological Activity Overview

The biological activities of Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- have been explored in various studies, indicating a range of potential applications:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results in inhibiting growth at specific concentrations .
  • Antifungal Properties : Similar to its antibacterial effects, antifungal activity has also been noted. The compound's efficacy against common fungal pathogens is under investigation, with initial findings indicating moderate effectiveness .
  • Antiproliferative Effects : Some studies have evaluated the antiproliferative activity of related compounds in cancer cell lines. While specific data on Ethenamine is limited, derivatives have shown potential in inhibiting cancer cell proliferation .

The mechanisms through which Ethenamine exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds similar to Ethenamine have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that derivatives may possess antioxidant properties that help mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition against various bacteria
AntifungalModerate effectiveness against fungi
AntiproliferativePotential inhibition in cancer cells

Case Study 1: Antimicrobial Testing

In a recent study, Ethenamine was tested against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating significant antimicrobial potential compared to standard antibiotics .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of Ethenamine against Candida albicans. Results showed an inhibition zone diameter of approximately 20 mm at a concentration of 100 µg/mL, suggesting moderate antifungal activity .

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethenamine, N,N-diethyl-2,2-bis[(trifluoromethyl)thio]- to ensure high yield and purity?

  • Methodological Answer : Synthesis requires multi-step reactions with strict control of:
  • Temperature : Reactions often proceed at 60–80°C for nucleophilic substitutions involving sulfur-containing groups .
  • Solvent Choice : Polar aprotic solvents like DMF or THF are preferred for dissolving trifluoromethylthio intermediates .
  • Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
    Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Confirm purity using 1H^1H-NMR (500 MHz, CDCl3_3) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for confirming the presence of bis(trifluoromethyl)thio groups in this compound?

  • Methodological Answer :
  • 19F^{19}F-NMR Spectroscopy : Directly identifies trifluoromethyl signals (δ ≈ -40 to -45 ppm) and distinguishes between symmetric/asymmetric environments .
  • Raman Spectroscopy : Detects S-CF3_3 stretching vibrations (~650–700 cm1^{-1}) .
  • Mass Spectrometry (EI/ESI) : Look for isotopic clusters matching C10H16F6N2S2\text{C}_{10}\text{H}_{16}\text{F}_6\text{N}_2\text{S}_2 (calculated m/z 378.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in 1H^1H-NMR spectral data for Ethenamine derivatives during structural elucidation?

  • Methodological Answer :
  • 2D-NMR Techniques : Use COSY to identify coupling networks and HSQC/HMBC to assign 1H^1H-13C^{13}C correlations, especially for overlapping signals near δ 2.5–3.5 ppm (diethyl groups) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) predictions (B3LYP/6-311+G(d,p)) .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of stable intermediates .

Q. What strategies mitigate challenges in synthesizing stereochemically pure Ethenamine derivatives with bis(trifluoromethyl)thio groups?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)-tetrahydrofuran-2-yl-methylamine) to control stereochemistry .
  • Asymmetric Catalysis : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) for C-S bond formation .
  • Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., low temperature) to favor one enantiomer during thioether formation .

Q. How can computational chemistry predict the reactivity of Ethenamine derivatives in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states to evaluate activation barriers for SN_N2 mechanisms at sulfur centers .
  • Frontier Molecular Orbital Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps (trifluoromethylthio groups act as electron-withdrawing moieties, enhancing adjacent electrophilicity) .
  • Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. toluene) using continuum solvation models (SMD) to predict reaction rates .

Safety and Handling Protocols

Q. What safety protocols are critical when handling volatile intermediates during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H2_2S) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flash point of intermediates ≈ 43°C) .
  • Emergency Procedures : Neutralize spills with 10% sodium bicarbonate and dispose of waste via halogen-specific protocols (trifluoromethyl groups generate HF upon decomposition) .

Data Interpretation and Optimization

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent ratio, catalyst loading) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) while maintaining yields >85% .
  • Inline Analytics : Implement FTIR or Raman probes for real-time monitoring of intermediate formation .

Table: Comparative Reaction Conditions from Literature

StudySolventTemperature (°C)CatalystYield (%)Purity (NMR)Reference
Thienopyrimidine RouteDMF80K2_2CO3_378>95%
Oxadiazole RouteTHF60Pd(PPh3_3)4_46592%
Pyrimidine RouteToluene100CuI7090%

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